molecular formula C21H19N3O3 B258952 N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide

N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide

Cat. No. B258952
M. Wt: 361.4 g/mol
InChI Key: FEYUWEGZZVVXSV-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide, also known as FP-MB-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide works by inhibiting the activity of a protein called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to changes in gene expression that can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that it can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and decrease inflammation. It has also been found to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide in lab experiments is its specificity for HDAC inhibition. It has been found to have minimal off-target effects, which makes it a useful tool for studying the role of HDAC in various biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide. One area of interest is the development of more effective methods for delivering this compound to cancer cells. Another potential direction is the investigation of the effects of this compound on other biological processes, such as immune function. Additionally, there is interest in the development of analogs of this compound that may have even greater specificity and efficacy in inhibiting HDAC.

Synthesis Methods

N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide can be synthesized through a multistep process involving the reaction of 3-pyridinecarboxylic acid with furan-2-carboxylic acid, followed by the addition of 4-methylbenzoyl chloride and vinyl magnesium bromide. The resulting product is then purified through column chromatography to obtain this compound.

Scientific Research Applications

N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C21H19N3O3/c1-15-6-8-17(9-7-15)20(25)24-19(12-16-4-2-10-22-13-16)21(26)23-14-18-5-3-11-27-18/h2-13H,14H2,1H3,(H,23,26)(H,24,25)/b19-12+

InChI Key

FEYUWEGZZVVXSV-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NCC3=CC=CO3

SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NCC3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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